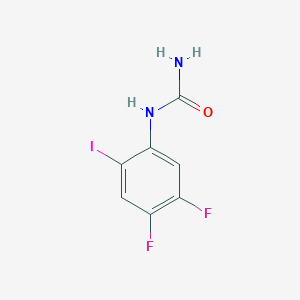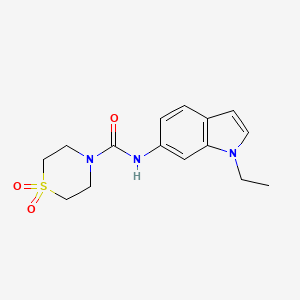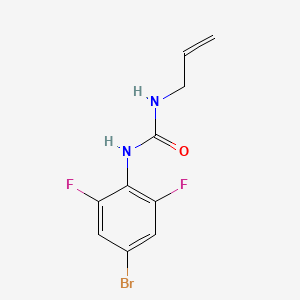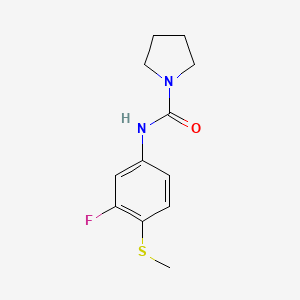![molecular formula C14H20N2O4S B7586728 1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide, commonly known as MAPS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPS is a piperidine-based compound that belongs to the class of sulfonamides.
Mécanisme D'action
The mechanism of action of MAPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MAPS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MAPS has also been found to block the binding of ligands to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MAPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MAPS can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in immune cells. MAPS has also been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In vivo studies have shown that MAPS can protect against glutamate-induced neurotoxicity and reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MAPS in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects in experimental animals. Additionally, MAPS has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using MAPS in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on MAPS. One potential application of MAPS is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MAPS has been shown to have a neuroprotective effect, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, MAPS has been found to exhibit anti-tumor properties, and further research could investigate its potential as a cancer treatment. Moreover, the mechanism of action of MAPS is not fully understood, and future studies could explore its interactions with other proteins and enzymes.
Méthodes De Synthèse
The synthesis of MAPS involves the reaction of 3-methoxyphenylacetic acid with piperidine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent. The resulting intermediate is then treated with sulfonamide to yield the final product, MAPS. The synthesis method of MAPS has been optimized to achieve a high yield and purity of the compound.
Applications De Recherche Scientifique
MAPS has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, MAPS has been shown to have a neuroprotective effect against glutamate-induced excitotoxicity in vitro and in vivo. MAPS has also been found to exhibit anti-inflammatory and anti-tumor properties in cancer research. Moreover, MAPS has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)acetyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-5-2-4-11(8-12)9-14(17)16-7-3-6-13(10-16)21(15,18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOBHJIFKNRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)